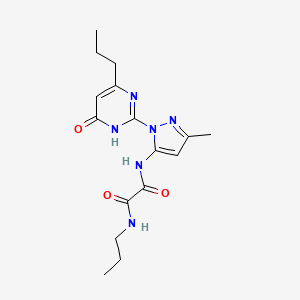

![molecular formula C11H6N4O5S B2463729 5-硝基-6-(2-硝基苯氧基)咪唑并[2,1-b][1,3]噻唑 CAS No. 339021-36-2](/img/structure/B2463729.png)

5-硝基-6-(2-硝基苯氧基)咪唑并[2,1-b][1,3]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

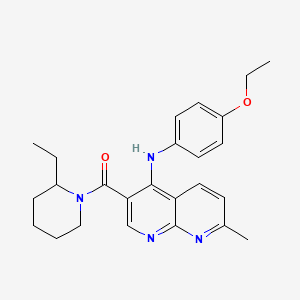

5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C11H6N4O5S .

Synthesis Analysis

A new series of imidazo[2, 1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The cytotoxic ability of the compounds was tested on three different types of cancer cells .Molecular Structure Analysis

The molecular structure of 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole is characterized by the presence of nitro groups and a thiazole ring .Chemical Reactions Analysis

The compound has been used in the synthesis of new imidazo[2, 1-b]thiazole-based chalcone derivatives . These derivatives were tested for their anticancer activities .Physical And Chemical Properties Analysis

The compound has a molecular weight of 306.25 . More detailed physical and chemical properties are not available in the retrieved sources.科学研究应用

抗氧化活性

噻唑衍生物,包括“5-硝基-6-(2-硝基苯氧基)咪唑并[2,1-b][1,3]噻唑”,已被发现具有抗氧化特性 . 抗氧化剂是能够预防或减缓自由基对细胞造成的损伤的物质,自由基是不稳定的分子,身体在应对环境和其他压力时会产生自由基。

镇痛活性

据报道,噻唑化合物具有镇痛特性 . 镇痛剂是用于缓解疼痛的药物。它们通过阻断传向大脑的疼痛信号或干扰大脑对信号的解释来发挥作用。

抗炎活性

噻唑衍生物已显示出抗炎作用 . 抗炎药物可以减轻炎症和肿胀。它们可用于治疗从轻微损伤到慢性疾病的各种疾病。

抗菌活性

噻唑化合物已显示出抗菌活性 . 抗菌剂是杀死微生物或阻止其生长的物质。它们可用于治疗细菌、病毒、真菌和寄生虫感染。

抗真菌活性

一些噻唑衍生物已被发现具有抗真菌特性 . 抗真菌药物用于治疗真菌感染,真菌感染可发生在身体的任何部位。

抗病毒活性

据报道,噻唑化合物具有抗病毒活性 . 抗病毒药物是一种专门用于治疗病毒感染的药物。

抗肿瘤或细胞毒活性

噻唑衍生物已显示出作为抗肿瘤或细胞毒性药物分子的潜力 . 这些化合物可以抑制肿瘤的生长并杀死癌细胞。

抗分枝杆菌活性

研究表明,包括“5-硝基-6-(2-硝基苯氧基)咪唑并[2,1-b][1,3]噻唑”在内的咪唑-[2,1-b]-噻唑和苯并-[d]-咪唑-[2,1-b]-噻唑甲酰胺衍生物在寻找新的抗分枝杆菌药物方面具有重要作用 . 这些药物可用于治疗由分枝杆菌引起的感染,如结核病。

作用机制

Target of Action

The primary targets of 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . The compound interacts with these cells, causing significant cytotoxic effects .

Mode of Action

The compound interacts with its targets, leading to mitochondrial membrane depolarization and multicaspase activation . This results in apoptosis, or programmed cell death, in the cancer cells . The compound’s interaction with DNA dodecamer and caspase-3 has also been investigated through molecular docking studies .

Biochemical Pathways

The compound affects the biochemical pathways related to apoptosis, a process of programmed cell death. It causes mitochondrial membrane depolarization and multicaspase activation, which are key steps in the apoptosis pathway .

Pharmacokinetics

In silico admet predictions have been made for similar imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues . These predictions can provide insights into the compound’s absorption, distribution, metabolism, excretion, and toxicity (ADME) properties.

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . This is evidenced by the significant cytotoxic activity exhibited by the compound on cancer cells, as compared to normal cells . Specifically, the compound has been found to have a low IC50 value and high SI value on MCF-7 cells , indicating its potent cytotoxic effect.

Action Environment

The action of 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and efficacy . Additionally, the compound’s stability can be affected by factors such as temperature and pH.

未来方向

属性

IUPAC Name |

5-nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4O5S/c16-14(17)7-3-1-2-4-8(7)20-9-10(15(18)19)13-5-6-21-11(13)12-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWOHTAGCLDTGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(N3C=CSC3=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

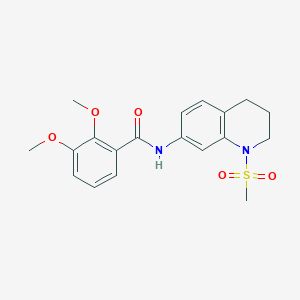

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2463647.png)

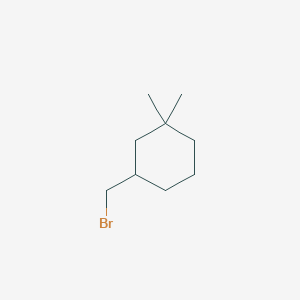

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2463650.png)

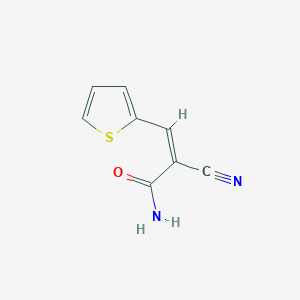

![(2R,4S)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-4-carboxylic acid](/img/structure/B2463652.png)

![ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2463659.png)

![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B2463661.png)

![N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2463663.png)

![N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2463664.png)